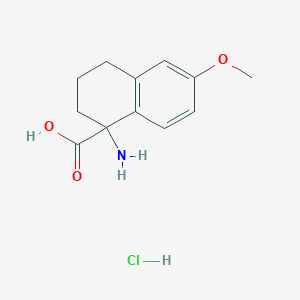

1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride

Overview

Description

Biological Activity

1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride (CAS No. 153707-94-9) is a chemical compound that has garnered attention for its potential biological activities. Its molecular formula is C12H16ClNO3, with a molecular weight of 257.72 g/mol. This compound is characterized by its unique structural features, including a methoxy group and an amino group attached to a tetrahydronaphthalene backbone.

| Property | Value |

|---|---|

| Chemical Formula | C12H16ClNO3 |

| Molecular Weight | 257.72 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Antitumor Activity

Research has indicated that compounds similar to 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene derivatives exhibit significant antitumor properties. For instance, studies on related naphthalene derivatives have shown that they can inhibit the growth of various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that specific functional groups (such as the methoxy and amino groups) are crucial for enhancing cytotoxic effects against cancer cells.

The proposed mechanism of action for the antitumor activity of these compounds involves:

- Inhibition of Cell Proliferation : Compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways.

- Interference with Signaling Pathways : They may disrupt key signaling pathways involved in cell survival and proliferation, such as the Bcl-2 family of proteins.

Case Studies

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various naphthalene derivatives on human cancer cell lines (e.g., Jurkat and A-431). The IC50 values for these compounds were found to be significantly lower than those of standard chemotherapeutic agents like doxorubicin, indicating enhanced efficacy .

- Molecular Dynamics Simulations : Molecular dynamics simulations have shown that these compounds interact with target proteins primarily through hydrophobic contacts and limited hydrogen bonding, which enhances their binding affinity and biological activity .

Safety and Toxicology

While specific safety data for this compound are not extensively documented, general precautions should be taken when handling this compound due to its classification as a potential irritant. Standard laboratory safety protocols should be followed.

Scientific Research Applications

Pharmacology

- Antidepressant Activity : Research indicates that derivatives of tetrahydronaphthalene compounds exhibit antidepressant-like effects. The mechanism may involve modulation of neurotransmitter systems such as serotonin and norepinephrine .

- Neuroprotective Effects : Studies have shown that compounds similar to 1-amino-6-methoxy-tetrahydronaphthalenes can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases .

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for therapeutic interventions in chronic inflammatory conditions .

Biochemistry

- Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes involved in metabolic pathways, which could be useful in drug design for metabolic disorders .

- Protein Interaction Studies : The ability of 1-amino-6-methoxy-tetrahydronaphthalene derivatives to interact with various proteins makes them valuable in proteomics research. They can serve as probes to study protein functions and interactions .

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride?

- Methodology : Synthesis typically involves multi-step protocols, including cyclization of tetralin derivatives followed by amino and methoxy group functionalization. Catalytic hydrogenation or reductive amination may be employed for intermediate steps. Purification often utilizes reverse-phase HPLC or recrystallization from ethanol/water mixtures to achieve >98% purity. Impurity profiling (e.g., residual solvents or byproducts) should follow pharmacopeial standards .

Q. How can researchers characterize the structural and chemical identity of this compound?

- Methodology :

- NMR (¹H/¹³C, 2D-COSY) to confirm stereochemistry and substituent positions.

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.

- HPLC-UV/ELSD for purity assessment, using C18 columns with acidic mobile phases (e.g., 0.1% TFA in acetonitrile/water) .

Q. What stability studies are critical for ensuring compound integrity during storage and experimental use?

- Methodology :

- Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the carboxylic acid group).

- Store lyophilized samples at -20°C under inert gas (argon) to prevent oxidation .

Q. How is this compound applied in pharmacological or biochemical research?

- Methodology : As a tetralin-derived scaffold, it is used in receptor-binding assays (e.g., serotonin or dopamine receptor studies). Dose-response curves and IC₅₀ determinations require rigorous controls (e.g., vehicle-matched solutions) to avoid solvent interference .

Advanced Research Questions

Q. What computational methods are effective in predicting reaction pathways and optimizing synthesis yields?

- Methodology :

- Use density functional theory (DFT) to model intermediates and transition states, identifying energetically favorable pathways.

- Combine quantum mechanics/molecular mechanics (QM/MM) with machine learning to screen catalysts (e.g., Pd/C for hydrogenation) .

Q. How can researchers resolve contradictions in spectral or bioactivity data for this compound?

- Methodology :

- Cross-validate NMR assignments using isotopic labeling (e.g., ¹⁵N for amino groups).

- Replicate bioassays under standardized conditions (pH, temperature) and apply statistical tools (ANOVA) to isolate variable effects .

Q. What strategies are recommended for impurity profiling and quantification in batch samples?

- Methodology :

- LC-MS/MS with ion-trap detectors to identify trace impurities (e.g., deaminated derivatives).

- Use reference standards (e.g., EP/USP guidelines) for calibration and limit-of-detection (LOD) validation .

Q. How do solvent polarity and reaction temperature influence stereoselectivity during synthesis?

- Methodology :

- Employ a factorial design (2³ matrix) to test solvents (THF vs. DMF), temperatures (0°C vs. RT), and catalysts.

- Analyze enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What advanced techniques enable enantiomeric resolution of this compound?

- Methodology :

- Dynamic kinetic resolution (DKR) using immobilized lipases or chiral auxiliaries.

- Compare circular dichroism (CD) spectra with computational predictions (TDDFT) to assign absolute configurations .

Q. How can green chemistry principles be integrated into its synthesis?

- Methodology :

- Replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME) or water.

- Apply flow chemistry to reduce waste and improve heat transfer during exothermic steps .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number: 1803584-43-1 (as per American Elements) and 153707-94-9 (noted by Fluorochem-B/百灵威集团) .

- Molecular Formula: C₁₂H₁₆ClNO₃ .

- Molecular Weight : 221.26 g/mol .

- Purity : Typically ≥95% .

- Structural Features: A tetrahydronaphthalene backbone with a carboxylic acid group at position 1, a methoxy group at position 6, and an amino group at position 1. The hydrochloride salt enhances solubility .

The following table summarizes structural analogs of 1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride, highlighting key differences in substituents, functional groups, and applications:

Structural and Functional Analysis :

Backbone Modifications: The target compound’s tetrahydronaphthalene core is shared with analogs like 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid, but the addition of a methoxy group at position 6 and an amino group at position 1 distinguishes it .

Substituent Effects :

- Halogenated derivatives (e.g., 6-Bromo-4-oxo-... ) exhibit increased steric bulk and electrophilicity, making them reactive intermediates in drug synthesis .

- The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs like 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid .

(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride highlights the importance of stereochemistry in drug design, with enantiomers often differing in efficacy .

Preparation Methods

Synthesis Overview

The synthesis of 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride typically involves multi-step organic reactions. A general outline includes precise control of reaction conditions to ensure high yield and purity.

Key Steps in Synthesis

A common method for synthesizing Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate includes the following steps:

- Formation of the naphthalene ring system, which can be achieved through a Friedel-Crafts acylation reaction followed by reduction.

- Introduction of the amino group, often involving nitration followed by reduction to introduce the amino group at the desired position.

- Esterification as the final step to form the carboxylate ester.

Salt Formation

The amino group in Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate can form stable salts with mineral acids, which improves its solubility for pharmacological applications. For instance, using HCl (gaseous) in diethyl ether at 0°C results in 1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride, which has a solubility of >50 mg/mL in H₂O. Sulfuric acid in methanol at room temperature yields a sulfate salt with a solubility of 30 mg/mL in H₂O. The table below summarizes these findings.

| Acid | Conditions | Product | Solubility |

|---|---|---|---|

| HCl (gaseous) | Et₂O, 0°C | 1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride | >50 mg/mL in H₂O |

| H₂SO₄ | MeOH, RT | Sulfate salt | 30 mg/mL in H₂O |

Properties of the target compound

This compound is a synthetic organic compound belonging to the class of tetrahydronaphthalene derivatives. It has potential applications in chemical and pharmaceutical research.

| Description | Value |

|---|---|

| CAS No. | 1803584-43-1 |

| Product Name | This compound |

| Molecular Formula | C12H16ClNO3 |

| Molecular Weight | 257.71 g/mol |

| IUPAC Name | 1-amino-6-methoxy-3,4-dihydro-2H-naphthalene-1-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C12H15NO3.ClH/c1-16-9-4-5-10-8(7-9)3-2-6-12(10,13)11(14)15;/h4-5,7H,2-3,6,13H2,1H3,(H,14,15);1H |

| Standard InChIKey | RABNYZNHGVOMRH-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)C(CCC2)(C(=O)O)N.Cl |

| Canonical SMILES | COC1=CC2=C(C=C1)C(CCC2)(C(=O)O)N.Cl |

| PubChem Compound | 91662904 |

| Last Modified | Aug 16 2023 |

Properties

IUPAC Name |

1-amino-6-methoxy-3,4-dihydro-2H-naphthalene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-16-9-4-5-10-8(7-9)3-2-6-12(10,13)11(14)15;/h4-5,7H,2-3,6,13H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABNYZNHGVOMRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.